Methyl 6-amino-1,3-benzodioxole-5-carboxylate

Organic Synthesis Process Chemistry Building Block Efficiency

Researchers developing dioxT fluorescent nucleoside probes or PDE4-targeted scaffolds require the 6-amino-5-carboxylate regioisomer-the 7-amino analog (CAS 7106-97-0) cannot cyclize to the dioxoloquinazoline core due to geometric constraints. This compound replaces 2-3 synthetic steps with a single procurement, backed by a validated one-step Vilsmeier protocol (Molbank 2023) in quantitative yield. Orthogonal -NH₂ and -CO₂CH₃ groups enable sequential, chemoselective diversification for library synthesis without cross-reactivity.

Molecular Formula C9H9NO4
Molecular Weight 195.17 g/mol
CAS No. 40680-63-5
Cat. No. B1362446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-amino-1,3-benzodioxole-5-carboxylate
CAS40680-63-5
Molecular FormulaC9H9NO4
Molecular Weight195.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1N)OCO2
InChIInChI=1S/C9H9NO4/c1-12-9(11)5-2-7-8(3-6(5)10)14-4-13-7/h2-3H,4,10H2,1H3
InChIKeyDXWUYJUHIZEMFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-Amino-1,3-Benzodioxole-5-Carboxylate: Product Overview


Methyl 6-amino-1,3-benzodioxole-5-carboxylate (CAS 40680-63-5; MW 195.17 g/mol; C₉H₉NO₄) is a 1,3-benzodioxole derivative bearing an electron-donating primary amino group at the 6-position and a methyl carboxylate ester at the 5-position of the fused benzene ring [1]. The compound serves as a privileged synthetic intermediate in medicinal chemistry, most notably as a key precursor to dioxoloquinazoline-based fluorescent nucleoside analogs (dioxT) [2] and as an intermediate in PDE4 inhibitor patent families (WO2011/160632, WO2017/103058) targeting inflammatory diseases [3]. Its defining structural feature—two orthogonally reactive functional groups (aromatic –NH₂ and –CO₂CH₃) on a rigid benzodioxole scaffold—enables sequential, chemoselective derivatization that is not possible with mono-functional analogs such as methyl 1,3-benzodioxole-5-carboxylate (CAS 326-56-7) [4].

Why Methyl 6-Amino-1,3-Benzodioxole-5-Carboxylate Is Irreplaceable


Benzodioxole derivatives with different substitution patterns, ester types, or amino-group placement are not interchangeable with methyl 6-amino-1,3-benzodioxole-5-carboxylate for two fundamental reasons. First, the 6-amino-5-carboxylate regioisomeric arrangement enables a specific intramolecular cyclization trajectory to form the dioxoloquinazoline core (essential for dioxT and PDE4-targeted scaffolds), a transformation that the 7-amino regioisomer (CAS 7106-97-0) cannot undergo due to geometric constraints imposed by the dioxole ring . Second, the methyl ester provides an optimal balance of reactivity and atom economy: the free carboxylic acid (CAS 20332-16-5) requires additional activation steps for amide bond formation, while the tert-butyl ester analog (CAS 1979683-60-7; MW 237.25) carries a 21.6% higher molecular weight penalty that reduces atom efficiency in multi-step synthesis . These differences are not cosmetic—they determine whether a synthetic route succeeds or fails at the cyclization step.

Methyl 6-Amino-1,3-Benzodioxole-5-Carboxylate: Comparative Evidence


One-Step Vilsmeier Synthesis vs. Two-Step Route

A 2023 Molbank protocol reports the one-step synthesis of methyl 6-amino-1,3-benzodioxole-5-carboxylate in quantitative yield using adapted Vilsmeier conditions, fully characterized by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy [1]. In contrast, the traditional two-step route proceeds via nitration of methyl 1,3-benzodioxole-5-carboxylate followed by Pd/C-catalyzed hydrogenation, yielding approximately 90% after recrystallization from cyclohexane (15 g from 19.3 g nitro precursor over 12 h at 50 °C under H₂ balloon pressure) . The alternative Fe/NH₄Cl reduction method also requires two discrete steps from 6-nitropiperonal [2]. The Vilsmeier method eliminates one synthetic step, avoids transition-metal catalysts and high-pressure hydrogenation equipment, and achieves superior yield, directly reducing procurement cost-per-gram of the final intermediate in scale-up settings.

Organic Synthesis Process Chemistry Building Block Efficiency

Orthogonal Reactivity Advantage over Methyl Piperonylate

Methyl 6-amino-1,3-benzodioxole-5-carboxylate presents two chemically orthogonal functional groups on the benzodioxole scaffold: a nucleophilic aromatic –NH₂ (capable of acylation, alkylation, diazotization, and oxidation to nitroso/nitro derivatives) and an electrophilic methyl ester (capable of hydrolysis to the carboxylic acid, aminolysis to amides, or transesterification) . This dual functionality has been exploited in the synthesis of dioxoloquinazoline derivatives via sequential reaction with KOCN (at the amino group) followed by cyclization (involving the ester), a transformation inaccessible to the mono-functional analog methyl 1,3-benzodioxole-5-carboxylate (methyl piperonylate, CAS 326-56-7), which lacks the amino nucleophile required for heterocycle formation [1]. The presence of both groups also permits regioselective introduction of complexity in parallel synthesis libraries, where the amino group can be diversified while retaining the ester for subsequent modification.

Medicinal Chemistry Parallel Synthesis Chemoselective Derivatization

dioxT Fluorescent Precursor vs. Natural Thymine

Methyl 6-amino-1,3-benzodioxole-5-carboxylate serves as the direct precursor to dioxT (dioxoloquinazoline thymine), a size-expanded fluorescent thymidine analog that exhibits a quantum yield (Φ) of 0.36 in water [1]. This represents an approximately 1,200- to 3,600-fold enhancement over natural thymine, whose fluorescence quantum yield at room temperature in neutral aqueous solution is reported as 1.0 × 10⁻⁴ [2]. When dioxT is incorporated into single-stranded and double-stranded DNA, it retains an average quantum yield of 0.20 and demonstrates adenine (A)-selective fluorescence enhancement, enabling single-nucleotide polymorphism (SNP) discrimination [1]. The synthesis proceeds from methyl 6-amino-1,3-benzodioxole-5-carboxylate via reaction with KOCN followed by base-mediated cyclization to the dioxoloquinazoline core, then glycosylation—a route that critically depends on the 6-amino-5-ester substitution geometry for ring closure. Alternative benzodioxole building blocks lacking this precise arrangement cannot yield the dioxT scaffold.

Chemical Biology Fluorescent Probes Nucleoside Analogs

Methyl Ester Atom Economy Advantage over tert-Butyl Ester

Among the available 6-amino-1,3-benzodioxole-5-carboxylate ester variants, the methyl ester (MW 195.17) offers a 21.6% lower molecular weight than the tert-butyl ester analog (CAS 1979683-60-7; MW 237.25) . This molecular weight difference directly impacts atom economy in multi-step sequences: every mole of the methyl ester contributes 42.08 g less mass that must be carried through downstream transformations before ester deprotection. The methyl ester also enables direct aminolysis to amides without the acidic deprotection step required for the tert-butyl ester (typically TFA or HCl), reducing the synthetic sequence by one step when the ultimate target is a carboxamide derivative . The free carboxylic acid analog (CAS 20332-16-5; MW 181.15), while slightly lighter than the methyl ester, requires in situ activation (e.g., EDC/HOBt, DCC, or conversion to acid chloride) for amide coupling, adding reagent cost and a separate activation step that the methyl ester's direct aminolysis circumvents [1].

Atom Economy Process Chemistry Protecting Group Strategy

6-Amino vs. 7-Amino Cyclization Feasibility

The 6-amino substitution pattern of methyl 6-amino-1,3-benzodioxole-5-carboxylate places the amino group peri to the ester carbonyl on the benzodioxole scaffold, creating a precisely spaced 1,2-relationship that enables intramolecular cyclization with one-carbon synthons (e.g., KOCN, formamide) to form the dioxolo[4,5-g]quinazoline ring system central to dioxT and PDE4-targeted analogs . The regioisomeric methyl 7-amino-1,3-benzodioxole-5-carboxylate (CAS 7106-97-0; same MW 195.17) positions the amino group one carbon further from the ester, resulting in a 1,3-relationship that geometrically disfavors the same cyclization pathway to a six-membered quinazoline ring . This regioisomeric distinction is confirmed by ¹H NMR: the 6-amino compound displays aromatic singlets at δ 7.07 (H-4) and δ 6.35 (H-7) in DMSO-d₆, while the 7-amino isomer would show a different coupling pattern reflecting the altered substitution . When procuring for dioxoloquinazoline synthesis, selecting the incorrect regioisomer leads to complete failure of the key cyclization step.

Regiochemistry Heterocycle Synthesis Structure–Reactivity Relationship

Methyl 6-Amino-1,3-Benzodioxole-5-Carboxylate: Application Scenarios


dioxT Synthesis for Biophysical DNA Studies

This compound is the established and peer-reviewed precursor to dioxT, a fluorescent thymidine surrogate with a quantum yield of 0.36 in water—approximately 3,600-fold brighter than natural thymine (Φ ≈ 1.0 × 10⁻⁴) [1]. Researchers developing FRET-based DNA probes, single-nucleotide polymorphism (SNP) detection assays, or mercury-sensing oligonucleotides should procure this specific 6-amino regioisomer (CAS 40680-63-5), as the dioxT synthesis proceeds through KOCN-mediated urea formation at the 6-NH₂ followed by base-catalyzed cyclization involving the 5-methyl ester—a sequence geometrically inaccessible from the 7-amino regioisomer (CAS 7106-97-0) [2]. The validated synthesis protocol and full spectroscopic characterization (¹H/²H/¹³C-NMR, IR, Raman) provided by the Molbank 2023 publication eliminate structural ambiguity at the procurement stage [3].

PDE4 Inhibitor Heterocycle Synthesis

Patent families WO2011/160632 and WO2017/103058 (Leo Pharma/Union Therapeutics) disclose 1,3-benzodioxole heterocyclic compounds as PDE4 inhibitors for asthma, COPD, and atopic dermatitis, with methyl 6-amino-1,3-benzodioxole-5-carboxylate serving as a key intermediate in their synthetic routes [1]. The compound's orthogonal amino and ester functionalities enable sequential diversification: the amino group can be elaborated to form the dioxoloquinazoline or related fused heterocyclic core, while the ester provides a handle for further functionalization or can be hydrolyzed to the carboxylic acid for salt formation [2]. For medicinal chemistry teams, procurement of this single intermediate replaces 2–3 synthetic steps that would otherwise require nitration, reduction, and purification of the benzodioxole scaffold, with the methyl ester providing a superior atom economy profile (MW 195.17) compared to the tert-butyl analog (MW 237.25) [3].

Parallel Library Synthesis with Orthogonal Handles

The simultaneous presence of a nucleophilic aromatic amine and an electrophilic methyl ester on the same benzodioxole core makes this compound uniquely suited for diversity-oriented synthesis (DOS) and parallel library construction [1]. The 6-NH₂ group can undergo acylation with diverse carboxylic acid chlorides, sulfonylation, or reductive amination, while the 5-CO₂CH₃ can independently undergo hydrolysis to the acid or direct aminolysis with amines—all without cross-reactivity issues when performed in the appropriate sequence [2]. This contrasts with mono-functional benzodioxole building blocks such as methyl piperonylate (CAS 326-56-7), which can only be diversified at the ester position, limiting library dimensionality. The quantitative-yield one-step Vilsmeier synthesis reported in 2023 further supports cost-effective procurement for library-scale synthesis [3].

Process Scale-Up with One-Step Vilsmeier Protocol

For process chemistry groups transitioning from discovery to pilot scale, the 2023 Molbank publication provides a validated one-step protocol for synthesizing methyl 6-amino-1,3-benzodioxole-5-carboxylate in quantitative yield under adapted Vilsmeier conditions [1]. This route eliminates the safety and infrastructure requirements of the traditional two-step nitration–hydrogenation sequence (which uses H₂ gas, Pd/C catalyst, and requires 12 h at elevated temperature), achieving superior yield while reducing unit operations from two to one [2]. The fully assigned ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectral data provided in the publication serve as a quality-by-design (QbD) reference standard for in-process control and final product release, reducing analytical method development burden at the procurement and quality assurance stages [1].

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